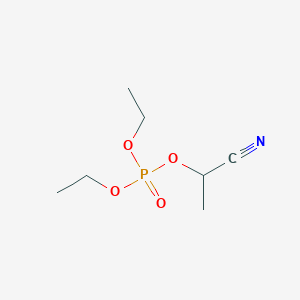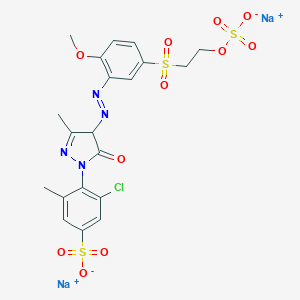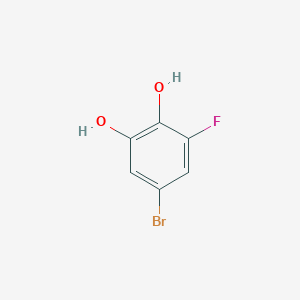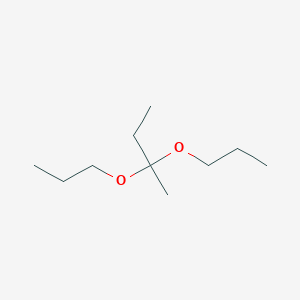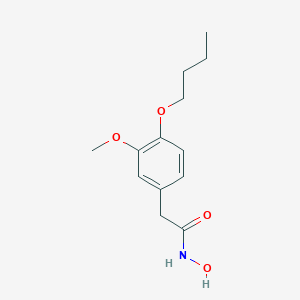
2-(2-Butenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Butenyl)phenol, also known as Eugenol, is a naturally occurring compound found in various plants such as cloves, cinnamon, and bay leaves. It has been used in traditional medicine for centuries due to its analgesic, anti-inflammatory, and antimicrobial properties. In recent years, 2-(2-Butenyl)phenol has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and food industry.
Mécanisme D'action
The mechanism of action of 2-(2-Butenyl)phenol is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in pain, inflammation, and microbial growth. It also has antioxidant properties, which help to protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
2-(2-Butenyl)phenol has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It can also inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Butenyl)phenol in lab experiments include its natural origin, low toxicity, and broad-spectrum activity. It is also relatively easy to obtain and can be synthesized from readily available materials. However, its limitations include its instability in certain conditions, such as high temperature and pH, and its potential to interfere with the activity of other compounds in the experiment.
Orientations Futures
There are several future directions for research on 2-(2-Butenyl)phenol. One area of interest is its potential applications in cancer treatment. It has been shown to have anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. Another area of interest is its potential use as a natural food preservative. It has been shown to have antimicrobial activity against various foodborne pathogens, such as Salmonella and E. coli. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
2-(2-Butenyl)phenol can be synthesized from eugenol-rich essential oils extracted from plants such as cloves, cinnamon, and bay leaves. The extraction process involves steam distillation, followed by separation and purification of the essential oil. The eugenol-rich essential oil can then be converted to 2-(2-Butenyl)phenol through various chemical reactions such as oxidation, reduction, and methylation.
Applications De Recherche Scientifique
2-(2-Butenyl)phenol has been extensively studied for its potential applications in medicine, agriculture, and food industry. In medicine, it has shown promising results as an analgesic, anti-inflammatory, and antimicrobial agent. It has been used in the treatment of various conditions such as dental pain, arthritis, and bacterial infections. In agriculture, it has been used as a natural pesticide and insect repellent. In the food industry, it has been used as a flavoring agent and preservative.
Propriétés
Numéro CAS |
18448-88-9 |
|---|---|
Nom du produit |
2-(2-Butenyl)phenol |
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
2-[(E)-but-2-enyl]phenol |
InChI |
InChI=1S/C10H12O/c1-2-3-6-9-7-4-5-8-10(9)11/h2-5,7-8,11H,6H2,1H3/b3-2+ |
Clé InChI |
VOYINLLVQMIKBT-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CC1=CC=CC=C1O |
SMILES |
CC=CCC1=CC=CC=C1O |
SMILES canonique |
CC=CCC1=CC=CC=C1O |
Synonymes |
Nsc19677 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



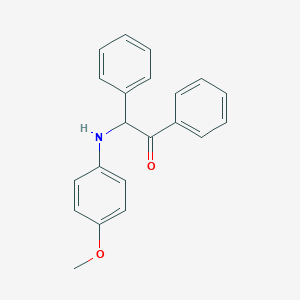
![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)
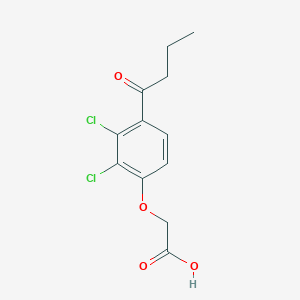
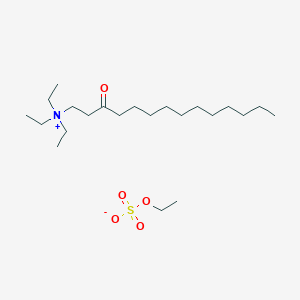
![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)
![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)
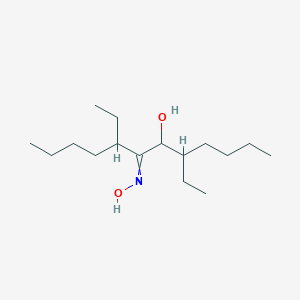
![2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B106984.png)
![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106985.png)
